molecular formula C18H16N4O2 B11390053 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11390053
M. Wt: 320.3 g/mol
InChI Key: JOVBZKOUJKCGOI-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring, a hydroxy-methylphenyl group, and a dihydropyrrolone structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the hydroxy-methylphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Construction of the dihydropyrrolone ring: This could be synthesized via condensation reactions involving amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the benzodiazole ring or other functional groups, leading to various reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.

Industry

Industrially, the compound might find applications in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or other biomolecules, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole structures.

    Hydroxy-methylphenyl derivatives: Compounds with similar phenolic structures.

    Dihydropyrrolone derivatives: Compounds with similar pyrrolone rings.

Uniqueness

The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-hydroxy-4-methylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C18H16N4O2/c1-10-6-7-11(8-14(10)23)22-9-15(24)16(17(22)19)18-20-12-4-2-3-5-13(12)21-18/h2-8,19,23-24H,9H2,1H3,(H,20,21)

InChI Key

JOVBZKOUJKCGOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)O

Origin of Product

United States

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